molecular formula C8H4F3N B6158013 3-ethynyl-4-(trifluoromethyl)pyridine CAS No. 1402148-69-9

3-ethynyl-4-(trifluoromethyl)pyridine

Cat. No.: B6158013
CAS No.: 1402148-69-9
M. Wt: 171.12 g/mol
InChI Key: DEZPRICHUHMESR-UHFFFAOYSA-N
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Description

3-Ethynyl-4-(trifluoromethyl)pyridine is a synthetic compound belonging to the class of aromatic pyridine derivatives It is characterized by the presence of an ethynyl group at the third position and a trifluoromethyl group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions. This method typically employs palladium-catalyzed cross-coupling of an appropriate boronic acid or ester with a halogenated pyridine derivative under mild conditions .

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the selection of suitable catalysts and reagents plays a crucial role in minimizing by-products and ensuring high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, ethyl-substituted pyridines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Ethynyl-4-(trifluoromethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethynyl-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties contribute to its effectiveness in various applications, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Lacks the ethynyl group, resulting in different chemical and biological properties.

    3-Ethynylpyridine: Lacks the trifluoromethyl group, affecting its lipophilicity and stability.

    4-Ethynyl-3-(trifluoromethyl)pyridine: Positional isomer with distinct reactivity and applications.

Uniqueness

3-Ethynyl-4-(trifluoromethyl)pyridine is unique due to the combined presence of both ethynyl and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1402148-69-9

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

3-ethynyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C8H4F3N/c1-2-6-5-12-4-3-7(6)8(9,10)11/h1,3-5H

InChI Key

DEZPRICHUHMESR-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=CN=C1)C(F)(F)F

Purity

95

Origin of Product

United States

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